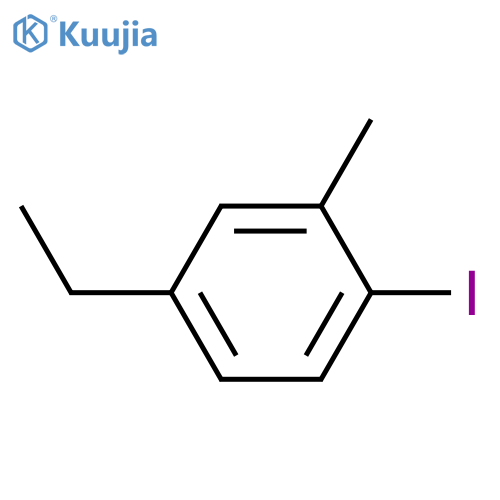

Cas no 866996-02-3 (4-Ethyl-1-iodo-2-methylbenzene)

4-Ethyl-1-iodo-2-methylbenzene 化学的及び物理的性質

名前と識別子

-

- 4-Ethyl-1-iodo-2-methylbenzene

- AK149749

- FCH2518274

- AX8286976

- 4-Ethyl-1-iodo-2-methylbenzene (ACI)

- Toluene, 5-ethyl-2-iodo- (1CI)

-

- MDL: MFCD27996329

- インチ: 1S/C9H11I/c1-3-8-4-5-9(10)7(2)6-8/h4-6H,3H2,1-2H3

- InChIKey: HNFFMNJLZFMPAN-UHFFFAOYSA-N

- ほほえんだ: IC1C(C)=CC(CC)=CC=1

計算された属性

- せいみつぶんしりょう: 245.99100

- 水素結合ドナー数: 0

- 水素結合受容体数: 0

- 重原子数: 10

- 回転可能化学結合数: 1

- 複雑さ: 101

- トポロジー分子極性表面積: 0

じっけんとくせい

- PSA: 0.00000

- LogP: 3.16200

4-Ethyl-1-iodo-2-methylbenzene 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A019064813-5g |

4-Ethyl-1-iodo-2-methylbenzene |

866996-02-3 | 98% | 5g |

$1278.07 | 2023-08-31 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | FP153-1g |

4-Ethyl-1-iodo-2-methylbenzene |

866996-02-3 | 98% | 1g |

2892CNY | 2021-05-08 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-LI309-1g |

4-Ethyl-1-iodo-2-methylbenzene |

866996-02-3 | 98% | 1g |

3696.0CNY | 2021-07-12 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | E839518-100mg |

4-Ethyl-1-iodo-2-methylbenzene |

866996-02-3 | 98% | 100mg |

738.90 | 2021-05-17 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1132096-250mg |

4-Ethyl-1-iodo-2-methylbenzene |

866996-02-3 | 97% | 250mg |

¥664.00 | 2024-04-27 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-LI309-500mg |

4-Ethyl-1-iodo-2-methylbenzene |

866996-02-3 | 98% | 500mg |

2205CNY | 2021-05-08 | |

| A2B Chem LLC | AI57992-100mg |

4-Ethyl-1-iodo-2-methylbenzene |

866996-02-3 | 98% | 100mg |

$100.00 | 2024-04-19 | |

| Aaron | AR00IEVO-100mg |

4-Ethyl-1-iodo-2-methylbenzene |

866996-02-3 | 95% | 100mg |

$51.00 | 2023-12-13 | |

| A2B Chem LLC | AI57992-25mg |

4-Ethyl-1-iodo-2-methylbenzene |

866996-02-3 | 98% | 25mg |

$55.00 | 2024-04-19 | |

| 1PlusChem | 1P00IENC-250mg |

4-Ethyl-1-iodo-2-methylbenzene |

866996-02-3 | 95% | 250mg |

$89.00 | 2024-04-21 |

4-Ethyl-1-iodo-2-methylbenzene 関連文献

-

Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190

-

Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265

-

Jiaxin Zheng,Zongxiang Hu,Shiyong Zuo,Zhiguo Wu,Pengxun Yan,Feng Pan RSC Adv., 2015,5, 72857-72862

-

Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556

-

M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132

-

Yu Wang,Cheng Niu,Dong-Hua Xie,Da-Ming Du Org. Biomol. Chem., 2021,19, 8572-8577

-

Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567

-

Timothy J. Boyle,Mark A. Rodriguez,Todd M. Alam Dalton Trans., 2003, 4598-4603

-

Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764

-

Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335

4-Ethyl-1-iodo-2-methylbenzeneに関する追加情報

Chemical Profile of 4-Ethyl-1-iodo-2-methylbenzene (CAS No. 866996-02-3)

4-Ethyl-1-iodo-2-methylbenzene, identified by its Chemical Abstracts Service (CAS) number 866996-02-3, is a specialized organic compound that has garnered significant attention in the field of synthetic chemistry and pharmaceutical research. This aromatic hydrocarbon derivative features a benzene ring substituted with an ethyl group, a methyl group, and an iodine atom at the 1-position. The unique structural configuration of this compound makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents.

The presence of an iodine atom at the 1-position of the benzene ring enhances the electrophilicity of the molecule, making it highly reactive in various organic transformations. This property is particularly useful in cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings, which are widely employed in medicinal chemistry for constructing biaryl frameworks. The 4-Ethyl-1-iodo-2-methylbenzene serves as an effective precursor for generating biaryl compounds that are integral to many drug candidates.

In recent years, there has been a surge in research focused on developing small-molecule inhibitors targeting various biological pathways. The structural motif present in 4-Ethyl-1-iodo-2-methylbenzene has been explored in the design of molecules that interact with enzymes and receptors involved in cancer, inflammation, and infectious diseases. For instance, studies have demonstrated its utility in synthesizing kinase inhibitors, where the biaryl core is crucial for achieving high binding affinity and selectivity.

The pharmaceutical industry has shown particular interest in this compound due to its versatility as a building block. Researchers have leveraged its reactivity to develop libraries of compounds for high-throughput screening (HTS) campaigns. The ability to modify the 4-Ethyl-1-iodo-2-methylbenzene scaffold allows for the rapid generation of diverse chemical entities, facilitating the discovery of new therapeutic leads. Additionally, its role in constructing complex heterocyclic structures has been investigated, expanding its potential applications beyond traditional aryl-based drug discovery.

Advances in computational chemistry have further enhanced the utility of 4-Ethyl-1-iodo-2-methylbenzene. Molecular modeling studies have provided insights into how structural modifications influence biological activity, enabling more targeted synthetic strategies. These computational approaches are complemented by experimental validation, where 4-Ethyl-1-iodo-2-methylbenzene derivatives are synthesized and tested for their pharmacological properties. Such integrative methodologies highlight the compound's importance in modern drug development pipelines.

The synthesis of 4-Ethyl-1-iodo-2-methylbenzene itself is a testament to the progress in organic synthesis techniques. Modern methodologies have improved both yield and purity, making it more accessible for industrial-scale applications. Catalytic processes, particularly those involving transition metals, have been optimized to enhance reaction efficiency while minimizing byproduct formation. These advancements ensure that researchers can reliably obtain high-quality starting materials for their investigations.

Future directions in research involving 4-Ethyl-1-iodo-2-methylbenzene may explore its potential in green chemistry initiatives. Efforts to develop more sustainable synthetic routes are gaining momentum, and this compound could serve as a model system for such innovations. Additionally, its application in materials science is being explored, where aromatic compounds like this one contribute to the development of advanced materials with unique electronic properties.

In summary, 4-Ethyl-1-iodo-2-methylbenzene (CAS No. 866996-02-3) is a versatile and highly reactive organic compound with significant implications in pharmaceutical research and synthetic chemistry. Its role as an intermediate in cross-coupling reactions and its potential as a scaffold for drug discovery underscore its importance. As scientific understanding evolves, so too will the applications and methodologies associated with this compound, solidifying its place as a cornerstone in modern chemical innovation.

866996-02-3 (4-Ethyl-1-iodo-2-methylbenzene) 関連製品

- 35444-93-0(1-Benzyl-2-iodobenzene)

- 175277-95-9(1-Ethyl-2-iodo-3-methylbenzene)

- 18282-40-1(1-Ethyl-2-iodobenzene)

- 21560-93-0(7,8-Dihydro-[1,4]dioxino[2,3-g]quinazolin-4-amine)

- 883537-24-4(2-Ethoxy-4-fluorobenzaldehyde)

- 748760-80-7(Ethyl (3R)-3-[[[(2S)-1-amino-1-oxobutan-2-yl]amino]methyl]hexanoate)

- 1236699-82-3(methyl 6-(1S)-1-aminoethylpyridine-3-carboxylate)

- 2092311-49-2(5-bromo-2-fluoro-3-(hydroxymethyl)benzoic acid)

- 90293-81-5(Ofloxacin Acyl-β-D-glucuronide (80%)(Mixture of Diastereomers))

- 205-83-4(Acenaphth1,2-aanthracene)